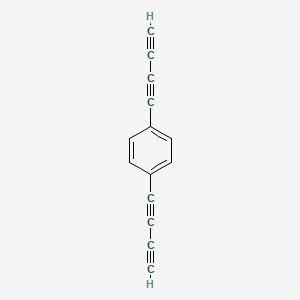

1,4-Di(buta-1,3-diyn-1-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

141135-35-5 |

|---|---|

Molecular Formula |

C14H6 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1,4-bis(buta-1,3-diynyl)benzene |

InChI |

InChI=1S/C14H6/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h1-2,9-12H |

InChI Key |

LJUJUOAJNJHKDO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC#CC1=CC=C(C=C1)C#CC#C |

Origin of Product |

United States |

Computational and Theoretical Investigations of 1,4 Di Buta 1,3 Diyn 1 Yl Benzene

Density Functional Theory (DFT) Studies on Molecular and Electronic Structures

Geometry optimization is a fundamental computational step to find the equilibrium structure of a molecule, corresponding to the minimum energy on the potential energy surface. For 1,4-di(buta-1,3-diyn-1-yl)benzene, this process would yield key structural parameters.

DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d) or larger, would be employed to calculate the optimized bond lengths and angles. The results would be expected to show the characteristic bond length alternation of a conjugated system, with lengths for the formal single and triple bonds falling between standard values for isolated single, double, and triple bonds.

Table 1: Theoretical Bond Lengths of this compound (Note: Specific computational data for this molecule is not available in the searched literature. The table structure is provided for illustrative purposes.)

| Bond | Theoretical Bond Length (Å) |

|---|---|

| C(aromatic)-C(aromatic) | Data not available |

| C(aromatic)-C(alkynyl) | Data not available |

| C≡C (alkynyl) | Data not available |

| C-C (alkynyl) | Data not available |

| C-H (aromatic) | Data not available |

Table 2: Theoretical Bond Angles of this compound (Note: Specific computational data for this molecule is not available in the searched literature. The table structure is provided for illustrative purposes.)

| Angle | Theoretical Bond Angle (°) |

|---|---|

| C-C-C (in benzene (B151609) ring) | Data not available |

| C(aromatic)-C(aromatic)-C(alkynyl) | Data not available |

| C(aromatic)-C(alkynyl)-C(alkynyl) | Data not available |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular electronic transitions and interactions.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. In a conjugated system like this compound, the HOMO is expected to be a π-orbital delocalized across the entire molecule, including the central benzene ring and the two butadiynyl side chains. The energy of the HOMO is a crucial parameter, as it relates to the ionization potential of the molecule. A higher HOMO energy level generally indicates a better electron-donating capability.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. For this molecule, the LUMO would also be a delocalized π*-antibonding orbital. The energy of the LUMO is related to the electron affinity. A lower LUMO energy suggests a greater ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap typically corresponds to easier electronic excitation and absorption of longer wavelength light.

Table 3: Theoretical Frontier Molecular Orbital Energies of this compound (Note: Specific computational data for this molecule is not available in the searched literature. The table structure is provided for illustrative purposes.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Frontier Molecular Orbital (FMO) Characterization

Computational Studies of the HOMO-LUMO Gap (HLG)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap (HLG), provides insights into the chemical reactivity, kinetic stability, and electronic transport properties of a compound. A smaller HLG is generally associated with higher chemical reactivity and lower kinetic stability, indicating a molecule is "softer" and more prone to electronic transitions. nih.gov

For molecules with extended π-conjugation, such as this compound, the HLG is a key parameter in assessing their potential for applications in organic electronics. Theoretical calculations, often employing methods like Density Functional Theory (DFT) or semi-empirical approaches, are used to predict the energies of the HOMO, LUMO, and the resulting HLG. researchgate.netunl.edu While unscaled DFT calculations can sometimes underestimate the HLG, and Hartree-Fock methods may overestimate it, these computational tools provide valuable qualitative and quantitative insights. unl.edu

The HLG is a critical factor in determining a molecule's potential as a molecular wire. unl.edu The alignment of the HOMO and LUMO levels with the Fermi level of metal contacts significantly influences the conductance of a molecular device. unl.edu In related conjugated systems, a smaller HLG has been correlated with higher affinity towards biological targets in certain contexts. researchgate.net

Table 1: Theoretical HOMO-LUMO Gap Data for Related Compounds

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| (1E,3E)-1,4-dinitro-1,3-butadiene | Not Specified | -8.31 | -3.91 | 4.40 |

| Unspecified Diene | Not Specified | Not Specified | Not Specified | 5.62 |

| Compound 3 (Isothiouronium Salt) | PM3 Semiempirical | Not Specified | Not Specified | 7.26 |

| Compound 4 (Isothiouronium Salt) | PM3 Semiempirical | Not Specified | Not Specified | 6.08 |

This table presents data for related compounds to provide context for the electronic properties of conjugated systems. Data for this compound was not available in the search results.

Density of States (DOS) Spectrum Calculations

The Density of States (DOS) spectrum provides a more detailed picture of the electronic structure of a molecule beyond the frontier orbitals. It illustrates the number of available electronic states at each energy level. Theoretical calculations of the DOS spectrum can reveal the distribution of molecular orbitals and provide a deeper understanding of the electronic transitions and charge transport characteristics of a material. For conjugated molecules like this compound, the DOS spectrum would show the energy distribution of the π-orbitals that are crucial for its electronic properties. This information is particularly valuable in the design and analysis of organic electronic materials.

Atomic Charge Distribution and Electrostatic Properties

The distribution of atomic charges and the resulting electrostatic potential are fundamental to understanding a molecule's reactivity and intermolecular interactions. In this compound, the electron-withdrawing nature of the buta-1,3-diynyl groups influences the electron density of the central benzene ring. This creates a specific electrostatic potential map, highlighting regions that are more susceptible to nucleophilic or electrophilic attack.

Computational methods can generate electrostatic potential maps that visualize the electron-rich and electron-deficient areas of a molecule. These maps are instrumental in predicting how the molecule will interact with other molecules, including solvents and biological targets. The rigid and linear structure of the diyne system, combined with its electronic profile, enhances molecular recognition in various systems.

Theoretical Exploration of Electron Transfer Processes and Tunneling Mechanisms

The extended π-conjugated system of this compound makes it a compelling candidate for studies of intramolecular and intermolecular electron transfer. Theoretical models can elucidate the mechanisms of charge transport through the molecule, which is essential for its application in molecular electronics. These studies often focus on the efficiency of electron transfer between a donor and an acceptor moiety bridged by the diynylbenzene unit.

Tunneling is a quantum mechanical phenomenon that can play a significant role in electron transfer through molecular wires. The rate of tunneling is highly dependent on the length of the bridge, the energy barrier, and the electronic coupling between the bridge and the contacts. Theoretical investigations can quantify these parameters and predict the conductance of a single-molecule junction incorporating this compound.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Dynamics of Spatial Arrangement and Rotational Restriction

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.gov For a molecule like this compound, which possesses a rigid, linear core, MD simulations can provide insights into the dynamics of its spatial arrangement, particularly when incorporated into larger molecular assemblies or in different solvent environments.

Prediction of Dynamic Enantiomerization Processes

In certain molecular architectures, restricted rotation around single bonds can lead to the existence of stable, separable enantiomers (atropisomers). When the barrier to rotation is surmountable under specific conditions, a dynamic enantiomerization process can occur.

For a bicyclic system containing a 1,4-bis(phenylbuta-1,3-diyn-1-yl)benzene banister, a racemization barrier was estimated to be approximately 86.6 ± 1.8 kJ mol⁻¹ at 293 K. nih.gov This value was determined using variable-temperature HPLC experiments on a chiral stationary phase, indicating a significant but not insurmountable barrier to the interconversion of its enantiomers. nih.gov This highlights the potential for dynamic stereochemistry in larger, more complex molecules containing the this compound moiety.

Electronic Properties and Conductance Mechanisms in 1,4 Di Buta 1,3 Diyn 1 Yl Benzene Systems

Investigation of Electrical Characteristics and Conductivity Profiles

The electrical characteristics of 1,4-Di(buta-1,3-diyn-1-yl)benzene are intrinsically linked to its highly conjugated structure. The alternating single, double, and triple bonds create a delocalized π-electron system that extends across the entire molecule. This extended conjugation is expected to result in a relatively small HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, a key indicator of a molecule's potential for electrical conductivity.

While direct, comprehensive studies on the conductivity of pristine this compound are not extensively documented, significant insights can be gleaned from research on structurally analogous oligo(phenylene ethynylene) (OPE) derivatives. These studies consistently demonstrate that charge transport is dominated by a tunneling mechanism through the molecular backbone. The conductance of these molecules is highly dependent on the alignment of the molecule's frontier orbitals (HOMO or LUMO) with the Fermi level of the electrodes. For many OPE-type molecules, the charge transport is LUMO-mediated.

Investigations into alkyne-bridged porphyrin oligomers, which share the butadiyne linker, have highlighted the remarkable sensitivity of electronic interactions to the nature of the spacer. duke.edu The butadiyne bridge, in comparison to a simple ethyne (B1235809) bridge, can more effectively mediate electronic communication between the terminal groups, which is a crucial factor for efficient charge transport. duke.edu This suggests that the diacetylene units in this compound play a critical role in its conductance profile.

Table 1: Illustrative Conductance Data for Related Molecular Systems

| Molecule | Anchor Group | Conductance (G₀) | Measurement Technique |

|---|---|---|---|

| 1,4-Benzenedithiol (B1229340) | Thiol (-SH) | ~10-2 - 10-3 | STM-BJ |

| Oligo(phenylene ethynylene) (n=1, dithiol) | Thiol (-SH) | ~10-4 | STM-BJ |

| Oligo(phenylene ethynylene) (n=1, trimethylsilyl) | Trimethylsilyl (B98337) (-Si(CH₃)₃) | ~10-3 | MCBJ |

Impact of End-Group Functionality on Molecule-Electrode Interactions

For molecules like this compound, various end-groups can be envisaged to facilitate the formation of stable molecular junctions. Thiol (-SH) and its deprotonated form, thiolate (-S-), are the most extensively studied anchoring groups due to their propensity to form strong, covalent bonds with gold electrodes. elsevierpure.comnih.govnih.gov However, the precise geometry of the Au-S bond can vary, leading to a distribution of conductance values. nsf.gov

Alternative anchoring strategies have been explored to enhance conductance and stability. For instance, trimethylsilyl (TMS) terminated OPEs have been shown to form direct, covalent Au-C σ-bonds upon in-situ cleavage of the TMS group. nih.govacs.org This approach has resulted in molecular junctions with conductances that are an order of magnitude higher than their dithiol counterparts, highlighting the significant impact of the anchoring group. nih.govacs.org The primary sequence of monomers in conjugated oligomers has also been shown to be a critical factor, with specific sequences providing alternative attachment points to the electrodes and leading to enhanced conductance. nih.gov

Rational Design Principles for Enhancing Molecular Conductance

The rational design of molecules with enhanced conductance is a central theme in molecular electronics. Several key principles can be applied to tailor the properties of this compound and related systems.

Planarity and Rigidity: A planar and rigid molecular backbone generally leads to more efficient π-orbital overlap and, therefore, higher conductance. The linear, rigid structure of this compound is inherently advantageous in this respect. The butadiyne linkers contribute to this rigidity. nih.gov

Energy Level Alignment: Modifying the electron-donating or electron-withdrawing nature of the central phenylene ring or the side groups can tune the energy of the HOMO and LUMO levels. The goal is to minimize the energy offset between the molecule's frontier orbitals and the electrode's Fermi level to facilitate charge injection.

Contact Conductance: As discussed previously, the choice of anchoring groups is paramount. Designing molecules with end-groups that form strong, electronically transparent contacts with the electrodes is crucial for maximizing conductance.

Control of Intermolecular Interactions: In thin films or self-assembled monolayers, the aggregation and orientation of molecules can significantly impact charge transport. nih.govrsc.org Crystal engineering through programmed aromatic stacking is a strategy that can be employed to control solid-state packing and prevent undesirable aggregation-caused quenching of conductive properties. rsc.org

Role of Metal Atom Substitution (e.g., Au-S Linkers) in Modulating Conductance

The nature of the metal-molecule linkage is a key variable in modulating the conductance of molecular junctions. The gold-sulfur (Au-S) bond is the most common and well-characterized linker in single-molecule electronics. elsevierpure.comnih.govnih.gov The stability and breakdown mechanism of these junctions have been studied in detail, revealing that the rupture often occurs at an Au-Au bond near the molecule-electrode interface rather than the Au-S bond itself, indicating a robust chemical linkage. elsevierpure.com

The conductance of a molecule anchored via Au-S linkers is sensitive to the local environment. For instance, the solvent can influence the binding configuration of the thiolate on the gold surface, which in turn affects the measured conductance. nsf.gov The chemical reactivity at the gold surface can also be exploited. For example, in situ cleavage of certain sulfur-based linker groups can occur at the gold interface, leading to the formation of chemisorbed junctions with distinct conductance signatures. csic.es

Advanced Materials and Nanotechnology Applications of 1,4 Di Buta 1,3 Diyn 1 Yl Benzene

The Promise of 1,4-Di(buta-1,3-diyn-1-yl)benzene as Molecular Nanowires

The concept of using individual molecules as conductive wires is a cornerstone of molecular electronics. The structure of this compound, featuring a central benzene (B151609) ring flanked by two butadiyne rods, provides a semi-rigid, conjugated pathway for charge transport, making it an excellent candidate for development as a molecular nanowire.

Crafting Connections: Strategies for Molecular Junctions and Electrode Integration

A critical challenge in molecular electronics is the establishment of a reliable electrical connection between a single molecule and macroscopic electrodes. The conductance of a single-molecule junction is highly dependent on the nature of this interface. Research on analogous 1,4-disubstituted benzene molecules has demonstrated that the choice of anchoring groups and electrode materials is paramount. researchgate.netscispace.com

For instance, studies on 1,4-benzenedithiol (B1229340) and 1,4-diisocyanobenzene (B1227560) have shown that different anchoring groups, such as thiol (-SH) and isocyanide (-NC), form bonds of varying strength and electronic coupling with gold (Au) and platinum (Pt) electrodes. researchgate.netscispace.com The conductance of these molecular junctions was found to be significantly higher when using platinum electrodes compared to the more commonly used gold electrodes, an observation attributed to differences in the local density of states at the Fermi level and the degree of hybridization between the molecular orbitals and the metal orbitals. scispace.com

| Anchoring Group | Electrode Material | Observed Conductance (G₀)* | Reference |

| Isocyanide (-NC) | Platinum (Pt) | ~3 x 10⁻² | scispace.com |

| Thiol (-SH) | Platinum (Pt) | ~3 x 10⁻² | scispace.com |

| Isocyanide (-NC) | Gold (Au) | ~3 x 10⁻³ | scispace.com |

| Thiol (-SH) | Gold (Au) | ~4 x 10⁻³ | scispace.com |

| Amine (-NH₂) | Gold (Au) | 8 x 10⁻³ | researchgate.net |

*G₀ = 2e²/h is the quantum of conductance. Note: This table presents data for analogous 1,4-disubstituted benzene molecules to illustrate the impact of anchoring groups and electrode materials on conductance.

Enhancing Performance in Miniaturized Electronic Devices

The performance of molecular nanowires in miniaturized electronic devices is contingent on optimizing their charge transport properties. For this compound, its inherent rigidity and conjugation are advantageous. Theoretical studies on similar conjugated molecules suggest that the conductance is sensitive to the molecule's conformation. For instance, in biphenyl (B1667301) systems, a more planar conformation leads to higher conductance. arxiv.org The linear and rigid nature of this compound helps to maintain a well-defined pathway for charge transport, minimizing conductance fluctuations that can arise from molecular vibrations and rotations.

Furthermore, the electronic properties of the molecular wire can be tuned by chemical modification. The introduction of electron-donating or electron-withdrawing substituents on the central benzene ring could modulate the energy levels of the molecular orbitals, thereby influencing the charge transport characteristics. This approach allows for the fine-tuning of the nanowire's performance to meet the specific requirements of a given electronic device.

A Building Block for Carbon-Rich Architectures and Functional Scaffolds

The carbon-rich nature and rigid structure of this compound make it a valuable building block for the construction of larger, functional organic materials. researchgate.netnih.gov Its diyne units can participate in various coupling reactions, allowing for its incorporation into extended conjugated systems.

Research has demonstrated the use of a related compound, 1,4-bis(phenylbuta-1,3-diyn-1-yl)benzene, as a bridging ligand in the synthesis of a novel diacetylene-bridged terphenylic macrocycle. nih.gov In this "Geländer" oligomer, the long, conjugated bridge is forced to bend around a central terphenyl backbone, creating a unique three-dimensional architecture. nih.gov Such structures are of interest for their potential to exhibit helically delocalized electrons, a property that could be exploited in chiroptical materials and devices. researchgate.net

The ability to act as a rigid, linear scaffold is a key feature of this compound. This allows for the precise positioning of other functional groups or molecular components, leading to the creation of highly organized supramolecular assemblies and functional materials.

Engineering Liquid Crystalline Phases: A Role as a Spacer Unit

In the realm of liquid crystals, molecular shape and rigidity are critical determinants of the resulting mesophase behavior. A derivative of the target molecule, 1,4-Bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene, has been specifically designed and synthesized to act as a spacer unit in linked materials for the creation of structured, discotic mesophases. researchgate.netnih.gov

Discotic mesophases are characterized by the self-assembly of disk-shaped molecules into columnar structures. These columns can exhibit one-dimensional charge transport, making them promising materials for organic electronics. The rigid, rod-like structure of this compound and its derivatives allows it to effectively link discotic units, influencing the packing and stability of the resulting columnar phases. The silyl (B83357) protecting groups in the synthesized derivative also enhance solubility and processability. researchgate.netnih.gov

Forging the Future of Molecular Electronics: Potential in Component Design

The inherent properties of this compound and its derivatives suggest significant potential in the design of various molecular electronic components. The extended π-conjugation and linear structure are conducive to efficient charge transport, a fundamental requirement for most electronic applications.

The potential of related diarylbutadiyne compounds has been explored in the context of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). For example, 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile has been investigated for its emissive properties in OLEDs and its charge mobility in OFETs. The nitrile groups in this analogue influence its electronic and photophysical properties.

While specific device applications of this compound are still in the early stages of exploration, its fundamental characteristics make it a compelling candidate for a range of molecular electronic devices. Its rigid structure could be advantageous in creating stable molecular switches, and its conjugated backbone could be harnessed in the development of molecular-scale sensors. Further research into the synthesis of functionalized derivatives and the characterization of their electronic properties will be crucial in realizing the full potential of this remarkable molecule in the future of nanotechnology.

Polymerization and Supramolecular Chemistry of 1,4 Di Buta 1,3 Diyn 1 Yl Benzene

Solid-State Polymerization of Diacetylene Derivatives

The solid-state polymerization of diacetylene monomers is a classic example of a topochemical reaction, where the crystal lattice of the monomer pre-organizes the reacting units, leading to a highly ordered polymer product with minimal atomic or molecular movement. This process, typically initiated by thermal annealing or UV irradiation, transforms monomer single crystals into polymer single crystals, a feat not generally achievable through conventional solution polymerization methods. ulsu.ru

The polymerization of diacetylene derivatives such as 1,4-di(buta-1,3-diyn-1-yl)benzene proceeds via a 1,4-addition mechanism. researchgate.net This reaction involves the head-to-tail addition of adjacent diacetylene moieties within the crystal lattice. Upon initiation by heat or light, a reactive intermediate, such as a diradical or dicarbene, is formed. nih.gov This species then attacks the C4 position of a neighboring monomer, while its own C1 position links to an adjacent monomer, propagating a chain reaction. ulsu.ruresearchgate.net

The result of this sequential 1,4-addition is the formation of a fully conjugated polymer backbone characterized by an alternating ene-yne (double bond, single bond, triple bond) structure. ulsu.rumdpi.com The unique feature of this topochemical polymerization is that the reaction occurs as a single-phase process, allowing the transformation of a monomer single crystal into a polymer single crystal. ulsu.ru

The synthesis of polydiacetylenes (PDAs) is achieved by exposing crystalline monomers of diacetylenes to an external stimulus. The most common methods are UV irradiation (photopolymerization) or controlled heating (thermal polymerization). mdpi.com For instance, exposing a monomer crystal to 254 nm UV light can initiate the 1,4-addition polymerization cascade. mdpi.com

The resulting PDA polymers possess a highly conjugated backbone that imparts distinct optical and electronic properties. mdpi.com Characterization of these materials relies heavily on spectroscopic techniques.

UV-Vis Spectroscopy : The formation of the conjugated backbone leads to strong absorption in the visible spectrum. PDAs typically exhibit a deep blue or purple color in their initial, ordered state, with a maximum absorption (λmax) around 640 nm. mdpi.com Perturbations to the side-chain packing can cause a chromic transition to a red phase (λmax ≈ 540 nm), which is a key feature for sensing applications. mdpi.comnih.gov

Raman Spectroscopy : This technique is particularly useful for probing the conjugated backbone. The C=C (double bond) and C≡C (triple bond) stretching vibrations give rise to strong and characteristic Raman peaks, confirming the ene-yne structure of the polymer. nih.gov For blue-phase PDA, these peaks are typically found around 1453 cm⁻¹ and 2083 cm⁻¹, respectively. nih.gov

Solid-State ¹³C NMR : This provides detailed information about the carbon framework of the polymer, confirming the conversion of the diacetylene monomer units into the polydiacetylene backbone. acs.org

X-ray Diffraction : Single-crystal X-ray diffraction can be used to analyze the crystal structure of both the monomer and the resulting polymer, providing direct evidence of the topochemical nature of the reaction and the retention of crystalline order. rsc.org

The success of solid-state polymerization of diacetylenes is critically dependent on the packing of the monomer units in the crystal lattice. According to the topochemical postulate, specific geometric criteria must be met for the reaction to proceed efficiently.

The key factors include:

Monomer Packing Geometry : For a 1,4-addition to occur, the diacetylene rods of adjacent monomers must be stacked in a parallel arrangement. The reactivity is governed by two main parameters: the translational repeat distance of the monomers (d) and the angle the diacetylene rod makes with the stacking axis (θ). oup.com Ideal values for polymerization are approximately d ≈ 4.9 Å and θ ≈ 45°. oup.comresearchgate.net The distance between the reacting C1 and C4' carbons of adjacent monomers should be within van der Waals distance, typically around 3.5 Å. oup.com

Side-Group Interactions : The substituents attached to the diacetylene core play a crucial role in directing the crystal packing to meet the geometric requirements for polymerization. Functional groups capable of forming strong, directional interactions like hydrogen bonds (e.g., urethanes, amides) are often incorporated to guide the self-assembly into a reactive arrangement. researchgate.netacs.org

Temperature and Pressure : Thermal polymerization is an activated process, and the reaction rate increases with temperature. However, excessive heat can sometimes lead to disordered polymerization or degradation. nih.gov Applying high pressure can also induce polymerization by forcing the monomer units into closer proximity. oup.com

Initiation Method : The choice of UV light or thermal energy can influence the kinetics and outcome of the polymerization. Photopolymerization is often preferred for creating highly ordered polymer crystals at room temperature. mdpi.com

| Parameter | Description | Ideal Value for Polymerization |

| d | Translational repeat distance along the stacking axis | ~4.9 Å oup.comresearchgate.net |

| θ | Angle of the diacetylene rod to the stacking axis | ~45° oup.comresearchgate.net |

| r | Distance between C1 of one monomer and C4' of the next | ~3.5 Å oup.com |

This interactive table summarizes the ideal geometric parameters for the topochemical polymerization of diacetylene monomers.

Supramolecular Assembly and Non-Covalent Interactions

The crystal packing of this compound and its derivatives, which is the primary determinant of their solid-state reactivity, is governed by a network of weak, non-covalent interactions. The interplay between C-H···π and π-π stacking interactions dictates the final supramolecular architecture.

C-H···π interactions are a form of weak hydrogen bond where a C-H bond acts as the donor and a π-system (like an aromatic ring or an alkyne bond) acts as the acceptor. nih.gov These interactions are crucial in the self-organization of molecules like this compound.

The π-π stacking interaction is an attractive non-covalent force between aromatic rings. nih.gov In molecules containing phenyl groups, these interactions are a dominant feature of their crystal packing. For this compound, the central phenyl rings of adjacent molecules can stack upon one another.

This stacking can occur in several geometries, including face-to-face or offset arrangements. These interactions contribute to the formation of one-dimensional columnar stacks or more complex layered structures. acs.org In combination with C-H···π interactions, π-π stacking helps to minimize the energy of the crystal and ensures a dense, well-ordered packing arrangement. The strength and geometry of these π-π interactions can be tuned by the presence of substituents on the aromatic ring, which can influence the electron density of the π-system. nih.gov In some diacetylene derivatives, π-stacking of the phenyl groups is a key interaction that helps establish the one-dimensional arrangement necessary for topochemical polymerization. acs.org

| Interaction Type | Donor | Acceptor | Typical Distance (H···π or Centroid-Centroid) | Role in Crystal Packing |

| C-H···π | C-H bond (aromatic or alkyl) | π-cloud of benzene (B151609) ring or alkyne bond | ~2.5 - 3.0 Å | Directs molecular orientation, forms 2D/3D networks nih.govnih.gov |

| π-π Stacking | Benzene ring (π-system) | Benzene ring (π-system) | ~3.3 - 3.8 Å | Promotes columnar stacking, stabilizes layered structures nih.govnih.gov |

This interactive table outlines the key non-covalent interactions responsible for the supramolecular assembly of this compound and related aromatic diacetylenes.

Exploration of Host-Guest Chemistry and Molecular Recognition Phenomena

The exploration of this compound in the realm of host-guest chemistry and molecular recognition is an area of growing interest, largely propelled by its unique structural and electronic characteristics. The molecule's linear, rigid framework and its electron-rich π-system, composed of a central benzene ring and two conjugated butadiyne arms, make it an intriguing candidate for forming supramolecular complexes. While extensive studies on the parent compound are limited, research on its derivatives provides significant insights into its potential for molecular recognition.

The core structure of this compound is characterized by a high density of sp-hybridized carbon atoms and aromatic regions, which can facilitate non-covalent interactions. These interactions are fundamental to molecular recognition and the formation of host-guest complexes. The π-system of the benzene ring and the acetylenic units can act as a host for electron-deficient guest molecules or, conversely, the entire molecule can be encapsulated as a guest within a larger host cavity.

A notable example that highlights the recognition capabilities of a related structure involves a silyl-protected derivative, 1,4-bis[4-(tert-butyl-diphenyl-silyl)buta-1,3-diyn-1-yl]benzene. nih.govresearchgate.net In its crystalline state, this molecule exhibits a "dumbbell" shape and engages in specific intermolecular interactions. nih.govresearchgate.net The primary forces driving its self-assembly are C-H⋯π interactions, where the hydrogen atoms of the central benzene ring of one molecule interact with the π-electron clouds of the silyl-phenyl groups of neighboring molecules. nih.govresearchgate.net This demonstrates a form of molecular self-recognition that dictates the packing of the molecules in the solid state.

While direct host-guest complexes with discrete guest molecules and this compound as the host are not extensively documented in the reviewed literature, the observed self-assembly patterns of its derivatives strongly suggest its potential in this area. The linear geometry and the presence of multiple recognition sites (the aromatic ring and the two diynyl moieties) could allow for the design of sophisticated host systems for linear guest molecules or for the development of sensors where binding events modulate the electronic properties of the polyyne backbone.

Implications for Directed Self-Assembly and Ordered Structures

The inherent properties of this compound, particularly its rigidity and linear geometry, have significant implications for its use in directed self-assembly to form highly ordered supramolecular structures. The ability to control the arrangement of molecules at the nanoscale is a cornerstone of materials science, and this compound serves as a valuable building block for creating such ordered systems.

The research on 1,4-bis[4-(tert-butyl-diphenyl-silyl)buta-1,3-diyn-1-yl]benzene provides a clear example of how such molecules can be directed to self-assemble. nih.govresearchgate.net The interplay of C-H⋯π and π-π interactions leads to the formation of an undulating two-dimensional network in the crystal lattice. nih.govresearchgate.net The bulky tert-butyldiphenylsilyl end-groups play a crucial role in this assembly, not only by preventing close packing that could lead to undesired solid-state polymerization but also by providing the phenyl groups that participate in the key intermolecular interactions. nih.govresearchgate.net

This directed self-assembly has profound implications for the development of functional materials. For instance, the creation of well-defined two-dimensional networks is a step towards the fabrication of molecular-scale electronic components, where the conjugated polyyne chains could act as "molecular wires." researchgate.net The ordered arrangement of these wires within the network is essential for efficient charge transport.

In a different approach, a derivative of this compound has been incorporated as a bridging ligand in a large, bicyclic macrocycle. nih.govnih.gov In this more complex system, the diacetylene bridge is forced to bend, creating a strained structure with unique conformational properties. nih.govnih.gov The synthesis of this macrocycle relies on sequential, directed coupling reactions, showcasing how the rigid diacetylene linker can be used to construct intricate molecular architectures. nih.govnih.gov The study of this "Geländer" (banister-like) oligomer provides insights into how the this compound unit behaves within a constrained supramolecular environment and its potential for creating chiral structures. nih.gov

The following table summarizes the key intermolecular interactions observed in the self-assembly of the silyl-protected derivative of this compound:

| Interaction Type | Participating Groups | Resulting Structure | Reference |

| C-H⋯π | Hydrogen atoms of the central benzene ring and π-system of silyl-phenyl groups | Undulating two-dimensional network | nih.govresearchgate.net |

| π-π Stacking | Phenyl rings of adjacent molecules | Contribution to the 2D network stability | nih.govresearchgate.net |

These findings underscore the potential of this compound as a fundamental component for the bottom-up fabrication of ordered materials. By modifying the end-groups or incorporating the diacetylene unit into larger supramolecular frameworks, it is possible to fine-tune the intermolecular interactions and direct the self-assembly process to create a variety of ordered structures, including liquid crystals, thin films, and crystalline solids with desired electronic and optical properties. The design of this class of compounds as spacer units for creating structured, discotic mesophases further highlights their importance in materials science. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within conjugated π-systems. The extended conjugation of 1,4-Di(buta-1,3-diyn-1-yl)benzene, arising from the interplay between the central benzene (B151609) ring and the two butadiynyl substituents, gives rise to characteristic absorption bands in the UV-Vis spectrum.

Detailed research findings for a closely related bicyclic terphenylic macrocycle that incorporates the 1,4-bis(phenylbuta-1,3-diyn-1-yl)benzene bridge have provided insight into its electronic absorption properties. In a chloroform (B151607) (CHCl₃) solvent, this complex system exhibits multiple absorption maxima. nih.gov The presence of the extended conjugated π-system in the banister of this molecule results in a significant bathochromic (red) shift when compared to less conjugated analogues. nih.gov The observed absorption maxima for this related system are detailed in the table below. While these values are from a more complex molecule, they offer a strong indication of the absorption regions for the this compound chromophore. The electronic absorption spectrum was recorded directly after separation by size-exclusion chromatography. nih.gov

Table 1: UV-Vis Absorption Maxima for a Bicyclic System Containing a 1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene Bridge in CHCl₃ nih.gov

| Absorption Maximum (λmax) | Wavelength (nm) |

|---|---|

| Maximum 1 | 270 |

| Maximum 2 | 366 |

| Maximum 3 | 396 |

The absorption bands are attributed to π → π* transitions within the conjugated system. The different maxima likely correspond to different vibrational sublevels of the excited electronic state, a common feature in rigid, conjugated molecules. The position and intensity of these bands are sensitive to the solvent environment and the presence of any substituents on the aromatic ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to be dominated by absorptions arising from the aromatic ring and the alkyne chains.

Key expected vibrational modes include:

C≡C Stretching: The carbon-carbon triple bonds of the butadiynyl groups will exhibit sharp, and typically weak to medium, stretching vibrations. For conjugated diynes, these absorptions are expected in the region of 2200-2100 cm⁻¹. The symmetry of the molecule may affect the intensity of these peaks.

=C-H Stretching: The terminal alkyne C-H bond is expected to show a sharp and strong absorption band around 3300 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern. For a 1,4-disubstituted benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ range.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Terminal Alkyne C-H | Stretching | ~3300 |

| Aromatic C-H | Stretching | >3000 |

| Diyne C≡C | Stretching | 2200-2100 |

| Aromatic C=C | Stretching | 1600-1450 |

| 1,4-Disubstituted Benzene C-H | Out-of-plane Bending | 850-800 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis.

The molecular formula of this compound is C₁₄H₆, which corresponds to a monoisotopic mass of 174.046950 Da. chemspider.com In an EI mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z value corresponding to this mass. This peak is anticipated to be quite intense due to the rigid and aromatic nature of the molecule, which can stabilize the radical cation.

Fragmentation of the molecular ion would likely involve cleavages of the polyyne chains and the benzene ring. Possible fragmentation pathways could include the loss of acetylene (B1199291) (C₂H₂) units or other small hydrocarbon fragments. While a detailed experimental mass spectrum for this compound is not provided in the searched literature, the NIST WebBook indicates the availability of an electron ionization mass spectrum for the related compound 1,4-diphenylbuta-1,3-diyne. nist.gov

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₆ | chemspider.com |

| Average Mass | 174.202 Da | chemspider.com |

| Monoisotopic Mass | 174.046950 Da | chemspider.com |

| Expected Molecular Ion (M⁺˙) Peak | m/z 174 |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Systems)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to species with unpaired electrons, such as radicals. While this compound is a diamagnetic, closed-shell molecule, it can potentially be converted into a paramagnetic radical cation or anion through oxidation or reduction, respectively.

The extended π-conjugated system of this compound suggests that its corresponding radical ions would be relatively stable due to the delocalization of the unpaired electron over the entire molecule. EPR spectroscopy would be the definitive method to study such species.

An EPR spectrum of the radical cation of this compound would provide valuable information about the distribution of the unpaired electron spin density within the molecule. This is achieved through the analysis of the g-factor and the hyperfine coupling constants (hfcs) with magnetic nuclei, such as ¹H. For instance, the EPR spectrum of the 1,4-di-deuterio benzene anion radical displays a quintet of quintets, revealing the coupling of the unpaired electron with the deuterium (B1214612) and hydrogen atoms. uam.es

Although no specific EPR studies on the radical species of this compound have been found in the surveyed literature, the limited stability of a related bicyclic diacetylene in the presence of molecular oxygen suggests that radical formation might be a relevant process. nih.gov The study of such radicals via EPR would offer deep insights into the electronic structure and reactivity of these fascinating molecules.

Emerging Research Frontiers and Future Perspectives

Design and Synthesis of Novel 1,4-Di(buta-1,3-diyn-1-yl)benzene Derivatives with Enhanced Functionalities

The parent this compound molecule serves as a fundamental building block for a vast array of new materials. Researchers are actively engaged in the design and synthesis of derivatives with tailored properties, achieved by introducing various functional groups to the terminal alkynes or the central benzene (B151609) ring. These modifications are aimed at enhancing solubility, stability, and electronic characteristics, as well as introducing new functionalities such as molecular recognition or redox activity.

A significant area of research involves the end-capping of the polyyne chains with bulky groups, such as tert-butyldiphenylsilyl, to sterically protect the reactive polyyne core and improve the stability of the compounds. nih.govmdpi.com This strategy has been crucial in the synthesis and characterization of longer and more complex polyyne structures. Another approach is the incorporation of phenyl groups at the termini of the butadiynyl chains, leading to compounds like 1,4-bis(phenylbuta-1,3-diyn-1-yl)benzene. These phenyl-terminated derivatives can be further functionalized to tune the electronic properties of the molecule.

The synthesis of these derivatives heavily relies on cross-coupling reactions, such as the Sonogashira and Glaser couplings, which allow for the precise construction of the carbon-carbon triple bonds. The development of more efficient and selective catalytic systems for these reactions is an ongoing research effort, aiming to increase yields and allow for the synthesis of increasingly complex molecular architectures.

A particularly innovative approach has been the synthesis of a bicyclic system incorporating a 1,4-bis(phenylbuta-1,3-diyn-1-yl)benzene bridge within a macrocyclic structure. This forces the normally linear polyyne segment to bend, leading to unique strained structures with altered electronic and physical properties.

Table 1: Examples of Synthesized this compound Derivatives and their Functional Enhancements

| Derivative Name | Functional Group/Modification | Enhanced Functionality/Property | Synthesis Method |

| 1,4-Bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene | tert-Butyldiphenylsilyl end-caps | Increased stability, designed as a spacer-unit for discotic mesophases. nih.govmdpi.com | "One-pot" tandem synthesis involving a Corey-Fuchs reaction and a Negishi coupling reaction. mdpi.com |

| 1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene | Phenyl end-caps | Potential for further functionalization on the terminal phenyl rings. | Not explicitly detailed in the provided search results. |

| Bicyclic terphenylic macrocycle with a 1,4-bis(phenylbuta-1,3-diyn-1-yl)benzene bridge | Macrocyclic constraint | Bent polyyne bridge leading to a strained structure with unique spatial arrangement. | Acetylene (B1199291) scaffolding strategies using orthogonal alkyne protection groups and oxidative acetylene coupling. |

Advanced Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool in the exploration of this compound and its derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are extensively used to predict the geometric, electronic, and optical properties of these molecules before their synthesis. psu.eduresearchgate.netnih.govktu.ltmdpi.commdpi.com These theoretical studies provide valuable insights into how chemical modifications will affect key parameters like the HOMO-LUMO gap, absorption and emission spectra, and charge transport characteristics. researchgate.netresearchgate.netrsc.org

Predictive modeling is particularly crucial for designing materials with specific functionalities for applications in organic electronics. For instance, by calculating the reorganization energies and electronic coupling between molecules, it is possible to estimate their charge mobility and identify promising candidates for use in organic field-effect transistors (OFETs). Furthermore, computational screening of a large number of potential derivatives can accelerate the discovery of new materials with optimized properties, saving significant time and resources in the laboratory. ktu.lt

Recent advancements in machine learning are also being applied to the field of materials science, offering new avenues for predictive modeling. mdpi.com Machine learning models can be trained on existing experimental and computational data to predict the properties of new, unstudied compounds with high accuracy. This data-driven approach has the potential to revolutionize the design of polyyne-based materials by enabling the rapid exploration of a vast chemical space.

Table 2: Computationally Predicted Properties of Polyyne Systems

| Property | Computational Method | Significance for Material Design |

| HOMO-LUMO Gap | DFT (e.g., B3LYP functional) researchgate.netnih.gov | Determines the electronic excitation energy and influences the material's color and conductivity. researchgate.net |

| Bond Length Alternation (BLA) | DFT | Correlates with the extent of π-electron delocalization and charge transport properties. psu.edu |

| Absorption and Emission Spectra | TD-DFT researchgate.net | Predicts the optical properties, crucial for applications in optoelectronics like OLEDs. researchgate.net |

| Reorganization Energy | DFT | A key parameter in determining the charge transfer rate and mobility in organic semiconductors. researchgate.net |

| Electronic Coupling | DFT | Measures the strength of electronic interaction between adjacent molecules, affecting charge transport. |

Exploration of Novel Applications in Nanoscience, Optoelectronics, and Beyond

The rigid, linear, and highly conjugated structure of this compound and its oligomers makes them ideal candidates for use as "molecular wires" in nanoelectronic devices. researchgate.netacs.org These molecules can, in principle, transport charge over several nanometers, opening up possibilities for the miniaturization of electronic components beyond the limits of conventional silicon-based technology. Research in this area focuses on the synthesis of molecules with specific end-groups that can act as "alligator clips" to connect to metal electrodes. nih.gov

In the field of optoelectronics, these compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. researchgate.netacs.org The ability to tune their electronic properties through chemical modification allows for the design of materials that absorb and emit light at specific wavelengths. The high polarizability of the extended π-system also makes them interesting for NLO applications, which are important for technologies like optical data storage and telecommunications.

Beyond electronics, the unique photophysical properties of these molecules are being explored for applications in sensing and bioimaging. For example, oligo(p-phenylene ethynylene)s, which share a similar conjugated backbone, have been shown to act as fluorescent sensors for the detection of biomolecules. nih.govnih.gov The rigid structure of this compound could also be exploited in the development of novel liquid crystals and other smart materials.

Interdisciplinary Collaborations for Molecular Architecture and Device Fabrication

The journey from a single molecule to a functional device is a complex process that necessitates close collaboration between scientists from various disciplines. The development of materials based on this compound is a prime example of this interdisciplinary approach. acs.orgaessweb.com

Synthetic Chemists are responsible for the design and creation of new derivatives with specific functionalities. They develop novel synthetic routes and purification techniques to produce these complex molecules in sufficient quantities and purity. nih.gov

Physical and Materials Chemists characterize the properties of the newly synthesized molecules using a wide range of spectroscopic and analytical techniques. They study the relationship between the molecular structure and the material's electronic, optical, and thermal properties.

Theoretical and Computational Chemists use advanced modeling techniques to predict the properties of new molecules and to provide a deeper understanding of the experimental results. nih.govmdpi.com This synergy between theory and experiment is crucial for the rational design of new materials. ktu.lt

Physicists and Engineers take the most promising materials and integrate them into prototype devices. This involves developing fabrication techniques to assemble the molecules into ordered structures and to connect them to the macroscopic world. They then test the performance of these devices and provide feedback to the chemists for further optimization of the molecular design. researchgate.net

Successful academic-industrial collaborations are also vital for translating fundamental research into real-world applications. acs.orgacs.org These partnerships can provide academic researchers with access to specialized equipment and expertise in device fabrication, while industry can benefit from the innovative molecular designs emerging from university laboratories.

Challenges and Opportunities in the Field of Polyyne-Based Materials Science

Despite the immense potential of this compound and other polyynes, significant challenges remain that need to be addressed to realize their widespread application.

One of the primary challenges is the inherent instability of long polyyne chains. psu.eduresearchgate.net These molecules can be highly reactive and prone to decomposition, especially when exposed to light, air, or heat. Overcoming this instability is a major focus of current research, with strategies including the use of bulky end-groups for steric protection and the encapsulation of the polyyne chains within more stable structures like macrocycles or carbon nanotubes. psu.edunih.gov

The synthesis of long, well-defined polyynes also remains a significant hurdle. psu.eduacs.org As the chain length increases, the synthesis becomes more challenging, and the yields often decrease dramatically. The development of more robust and efficient synthetic methodologies is crucial for accessing longer and more complex polyyne-based materials.

Looking ahead, the opportunities in this field are vast. The ability to precisely control the length and functionality of these molecules opens up a wide range of possibilities for creating materials with novel and tunable properties. The continued development of advanced characterization techniques and computational models will further accelerate the discovery and optimization of new polyyne-based materials. As our understanding of the structure-property relationships in these systems deepens, we can expect to see the emergence of a new generation of high-performance materials for a wide range of applications, from next-generation electronics to advanced biomedical devices. rsc.orgmolport.com

Q & A

Q. What are the primary synthetic strategies for 1,4-Di(buta-1,3-diyn-1-yl)benzene and its derivatives?

The synthesis often involves oxidative coupling of terminal alkynes or cross-coupling reactions. For example, 4-ethynyl-pyridine derivatives can be coupled using nickel(II) chloride and copper(I) iodide with tetramethylethylenediamine (TMEDA) in anhydrous THF to form extended diyne structures . Functionalization of the benzene core with nitro or bromo groups (e.g., 1,4-Bis(4-bromophenyl)buta-1,3-diyne) is achieved via electrophilic substitution or palladium-catalyzed coupling . Optimization of reaction conditions (e.g., solvent, catalyst loading) is critical for yield and purity.

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

X-ray crystallography is essential for determining crystal packing and bond-length alternation in diyne systems . Spectroscopic methods like FT-IR and Raman spectroscopy identify vibrational modes of the conjugated diyne backbone. Computational tools, such as density-functional theory (DFT), validate experimental geometries and predict electronic properties (e.g., HOMO-LUMO gaps) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .

Q. What experimental precautions are necessary when handling air-sensitive intermediates in diyne synthesis?

Moisture- and oxygen-sensitive reagents (e.g., organolithium compounds) require Schlenk-line techniques or glovebox environments. For example, silylated diynes like 1,4-Bis(trimethylsilyl)buta-1,3-diyne must be stored under inert gas to prevent hydrolysis . Reaction progress should be monitored via GC or HPLC to detect side products early .

Advanced Research Questions

Q. How do substituents on the benzene core influence the optoelectronic properties of this compound derivatives?

Electron-withdrawing groups (e.g., nitro, bromo) reduce the HOMO-LUMO gap, enhancing conductivity in metal-organic frameworks (MOFs) . Pyridyl substituents (e.g., 1,4-Di(pyridin-4-yl)buta-1,3-diyne) enable coordination with transition metals like nickel(II), forming porous MOFs with tunable adsorption properties . Transient absorption spectroscopy can track charge-transfer dynamics in these systems.

Q. What strategies reconcile discrepancies between computational predictions and experimental data for diyne-based materials?

Discrepancies often arise from approximations in DFT functionals. Hybrid functionals (e.g., B3LYP) incorporating exact exchange improve accuracy for conjugated systems . For example, deviations in predicted vs. observed bond lengths in nitro-substituted diynes highlight the need for dispersion corrections in DFT models . Multi-reference methods (e.g., CASSCF) may better describe diradical intermediates in diyne reactivity.

Q. How can researchers design diyne-based polymers with controlled topology for advanced materials?

Topochemical polymerization of diynes requires precise alignment of monomers in crystalline phases. For instance, UV irradiation of 1,4-Di(2,4,6-trinitrostyryl)benzene induces [2+2] cycloaddition, forming ladder polymers . Solvent-assisted mechanochemical synthesis can also achieve controlled polymerization without crystal defects .

Q. What mechanistic insights explain the thermal decomposition pathways of nitro-functionalized diynes?

Nitro groups lower thermal stability by introducing exothermic decomposition pathways. For 1,4-Di(2,4,6-trinitrostyryl)benzene, TGA-MS reveals sequential loss of NO₂ groups followed by benzene ring fragmentation . Kinetic analysis (e.g., Kissinger method) quantifies activation energies, guiding safe handling protocols for explosive intermediates.

Methodological Challenges and Solutions

Q. How can reaction yields be improved in large-scale diyne syntheses?

Optimizing catalyst systems (e.g., CuI/TMEDA for Glaser coupling) and solvent polarity enhances reaction efficiency . Parallel monitoring via GC or in-situ FT-IR identifies byproducts early, enabling real-time adjustments . For brominated derivatives, stoichiometric control prevents over-functionalization .

Q. What analytical techniques are most effective for resolving structural isomers in diyne systems?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY, HSQC) distinguish regioisomers. Single-crystal X-ray diffraction remains the gold standard for unambiguous structural assignment . Dynamic NMR can probe rotational barriers in sterically hindered derivatives.

Data Contradictions and Validation

Q. How should researchers address inconsistencies between predicted and observed spectroscopic data?

Re-evaluate computational parameters (e.g., solvent effects, basis sets) and validate with experimental benchmarks. For example, predicted IR frequencies for 1,4-Di(pyridin-4-yl)buta-1,3-diyne may deviate due to intermolecular interactions in the solid state . Cross-referencing with related compounds (e.g., 1,4-Diethynylbenzene) provides additional validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.